(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a Z-configuration stereochemistry. Its structure features a cyano group at the α-position of the enamide, a 4-methylphenyl substituent at the β-carbon, and a 2-(trifluoromethyl)phenyl group on the amide nitrogen.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c1-12-6-8-13(9-7-12)10-14(11-22)17(24)23-16-5-3-2-4-15(16)18(19,20)21/h2-10H,1H3,(H,23,24)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJULHCQNDHFR-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Preliminary Considerations
Molecular Structure and Key Features
The target molecule contains several key structural elements that influence its synthesis:
- A central α,β-unsaturated cyano-substituted carbon-carbon double bond
- A 4-methylphenyl (p-tolyl) group at the β-position
- A 2-trifluoromethylphenyl amide moiety
- Z-configuration around the double bond
The electron-withdrawing nature of the cyano group, combined with the steric influence of the aryl substituents, presents challenges for controlling stereoselectivity. Additionally, the presence of the trifluoromethyl group introduces electronic effects that may influence reaction conditions and yields.
Retrosynthetic Analysis
From a retrosynthetic perspective, two main disconnection approaches can be considered:
- Knoevenagel condensation between a cyanoacetamide derivative and 4-methylbenzaldehyde
- Amide coupling followed by introduction of the cyano group and olefination
Based on these approaches, several synthetic routes can be designed, each with specific advantages and limitations regarding yield, stereoselectivity, and scalability.
Preparation Method 1: Knoevenagel Condensation Approach
Synthetic Route Overview
The Knoevenagel condensation approach represents one of the most direct routes to synthesize the target compound. This method involves the condensation of a 2-cyanoacetamide with 4-methylbenzaldehyde under basic conditions.
Scheme 1: General synthetic route via Knoevenagel condensation
Step 1: Preparation of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide
Step 2: Knoevenagel condensation with 4-methylbenzaldehyde
Step 3: Stereochemical control and purification
Detailed Procedure
Preparation of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide
The synthesis begins with the preparation of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide by reacting 2-(trifluoromethyl)aniline with cyanoacetic acid or its activated derivative.
Reagents:
- 2-(Trifluoromethyl)aniline (1.0 eq)
- Cyanoacetic acid (1.1 eq)
- Coupling agent: EDC·HCl (1.3 eq) or DCC (1.3 eq)
- HOBt (1.3 eq)
- Triethylamine (2.0 eq)
- Dry DCM or DMF as solvent
Procedure:
- In a dry round-bottom flask, dissolve cyanoacetic acid (1.1 eq) in dry DCM (or DMF) under inert atmosphere
- Cool the solution to 0°C and add EDC·HCl (1.3 eq) and HOBt (1.3 eq)
- Stir for 30 minutes at 0°C
- Add 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (2.0 eq)
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours
- Monitor the reaction by TLC until completion
- Quench the reaction with water and extract with ethyl acetate
- Purify by column chromatography to obtain the intermediate cyanoacetamide
This approach aligns with established methodologies for preparing cyano-substituted amides, similar to those used in the synthesis of related compounds.
Knoevenagel Condensation
The prepared N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide can then undergo Knoevenagel condensation with 4-methylbenzaldehyde to form the α,β-unsaturated system.
Reagents:
- N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide (1.0 eq)
- 4-Methylbenzaldehyde (1.0-1.2 eq)
- Piperidine (0.1-0.2 eq) or other basic catalyst
- Ethanol or methanol as solvent
Procedure:
- Dissolve N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide (1.0 eq) in ethanol
- Add 4-methylbenzaldehyde (1.0-1.2 eq)
- Add piperidine (0.1-0.2 eq) as catalyst
- Reflux the reaction mixture for 6-8 hours
- Monitor by TLC until completion
- Cool the reaction mixture and filter the precipitated product
- Recrystallize from appropriate solvent (e.g., ethanol)
This procedure is adapted from similar syntheses of cyanoacrylamides, such as the preparation of (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide.
Stereochemical Control for Z-Isomer
The Knoevenagel condensation typically favors the formation of the E-isomer due to steric factors. Therefore, additional steps or modified conditions are necessary to obtain the desired Z-isomer:
Method A: Photoisomerization
The E-isomer can be converted to the Z-isomer through photoisomerization:
- Dissolve the E-isomer in a suitable solvent (e.g., acetone, dichloromethane)
- Irradiate with UV light (wavelength ~350 nm)
- Monitor the isomerization by HPLC
- Isolate the Z-isomer by chromatography or fractional crystallization
Method B: Modified Condensation Conditions
Certain reaction conditions can favor the formation of the Z-isomer directly:
- Use LiHMDS or KHMDS as base instead of piperidine
- Conduct the reaction at lower temperatures (-78°C to -40°C)
- Use THF or DMF as solvent
- Add ZnCl₂ as Lewis acid catalyst (0.5 eq)
- Slowly warm to room temperature after initial mixing at low temperature
Optimization Parameters
Table 1 summarizes the key optimization parameters for the Knoevenagel condensation approach:
| Parameter | Range | Optimal Condition | Effect on Z/E Ratio |
|---|---|---|---|
| Temperature | -78°C to reflux | -40°C to 0°C | Lower temp. favors Z-isomer |
| Solvent | THF, DMF, EtOH, MeOH | THF | Polar aprotic solvents favor Z-isomer |
| Base | Piperidine, TEA, LiHMDS, KHMDS | LiHMDS | Strong, hindered bases favor Z-isomer |
| Lewis Acid | ZnCl₂, MgCl₂, TiCl₄ | ZnCl₂ | Increases Z-selectivity |
| Reaction Time | 1-24 h | 4-6 h | Longer times may lead to isomerization |
| Concentration | 0.05-0.5M | 0.1M | Lower conc. favors Z-isomer |
Preparation Method 2: Modified Isoxazole Ring-Opening Approach
Synthetic Route Overview
This approach is inspired by the synthesis of Teriflunomide and related compounds, involving the formation of an isoxazole intermediate that undergoes ring opening to generate the desired cyano-enamide structure with controlled stereochemistry.
Scheme 2: Synthetic route via isoxazole intermediate
Step 1: Preparation of 5-(4-methylphenyl)isoxazole-4-carboxylic acid
Step 2: Conversion to acid chloride
Step 3: Amide formation with 2-(trifluoromethyl)aniline
Step 4: Base-mediated ring opening and cyano group introduction
Step 5: Isolation and purification of the Z-isomer
Detailed Procedure
Synthesis of 5-(4-methylphenyl)isoxazole-4-carboxylic acid
Reagents:
- 4-Methylacetophenone (1.0 eq)
- Diethyl oxalate (1.2 eq)
- Sodium ethoxide (1.5 eq)
- Hydroxylamine hydrochloride (1.5 eq)
- Ethanol as solvent
Procedure:
- Prepare sodium ethoxide by dissolving sodium (1.5 eq) in absolute ethanol
- Add 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) to the sodium ethoxide solution
- Stir at room temperature for 12 hours
- Add hydroxylamine hydrochloride (1.5 eq) and reflux for 4 hours
- Hydrolyze the ester group with aqueous NaOH (2M)
- Acidify the solution to pH 2-3 with HCl (2M)
- Collect the precipitate by filtration and recrystallize from suitable solvent
Activation and Amide Formation
The isoxazole carboxylic acid is converted to the acid chloride, which then reacts with 2-(trifluoromethyl)aniline to form the amide.
Reagents:
- 5-(4-methylphenyl)isoxazole-4-carboxylic acid (1.0 eq)
- Thionyl chloride (3.0 eq) or oxalyl chloride (1.5 eq)
- Toluene or DCM as solvent
- 2-(Trifluoromethyl)aniline (1.0 eq)
- Triethylamine (2.0 eq) or cesium carbonate (1.5 eq)
- Ethyl methyl ketone/water or DCM as solvent for the amide formation
Procedure:
- Dissolve 5-(4-methylphenyl)isoxazole-4-carboxylic acid in toluene or DCM
- Add thionyl chloride (3.0 eq) or oxalyl chloride (1.5 eq) with catalytic DMF
- Reflux for 2-3 hours until gas evolution ceases
- Evaporate the excess thionyl chloride/solvent under reduced pressure
- For amide formation, dissolve the acid chloride in DCM
- In a separate flask, prepare a solution of 2-(trifluoromethyl)aniline and triethylamine in DCM
- Add the acid chloride solution dropwise at 0°C
- Stir at room temperature for 4-6 hours
- Work up and purify to obtain the isoxazole-carboxamide intermediate
This procedure is adapted from the methods described for Teriflunomide synthesis.
Ring Opening and Z-Isomer Formation
The isoxazole ring undergoes base-mediated opening to introduce the cyano group and generate the Z-configured double bond.
Reagents:
- 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1.0 eq)
- Sodium hydroxide (3.0 eq) in aqueous solution
- Methanol or ethanol as co-solvent
- Hydrochloric acid for pH adjustment
Procedure:
- Dissolve the isoxazole-carboxamide in a mixture of methanol and water (3:1)
- Add aqueous sodium hydroxide solution (3.0 eq) slowly at 0-5°C
- Stir the reaction mixture at 25-30°C for 2-3 hours
- Monitor the reaction by HPLC
- Adjust the pH to 7.0-7.5 using dilute hydrochloric acid
- Extract the product with ethyl acetate or filter the precipitate if formed
- Purify by recrystallization or column chromatography
This base-mediated ring opening favors the formation of the Z-isomer due to the mechanism of the reaction, as demonstrated in the synthesis of Teriflunomide.
Purification and Isolation of Z-Isomer
For optimal purity and stereochemical homogeneity:
Crystallization Method:
- Dissolve the crude product in a minimum amount of DMF at 55-60°C
- Add methanol slowly until slight turbidity appears
- Cool the solution to 10-15°C and maintain for 2 hours
- Filter the crystallized Z-isomer and wash with chilled methanol
- Dry under vacuum at 50-60°C
This methodology is adapted from the purification procedure for Teriflunomide crystalline form-M.
Preparation Method 3: Direct Cyanoamide Formation Approach
Synthetic Route Overview
This approach involves the direct formation of a cyanoamide followed by condensation with 4-methylbenzaldehyde under conditions that favor Z-stereochemistry.
Scheme 3: Direct cyanoamide formation approach
Step 1: Preparation of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide using cyanoacetic acid
Step 2: Stereoselective condensation with 4-methylbenzaldehyde
Step 3: Purification and isolation of the Z-isomer
Detailed Procedure
Synthesis of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide
Reagents:
- Cyanoacetic acid (1.1 eq)
- 2-(Trifluoromethyl)aniline (1.0 eq)
- DCC (1.2 eq) or EDC·HCl (1.2 eq)
- HOBt (1.2 eq)
- DMAP (0.1 eq)
- DCM or DMF as solvent
Procedure:
- Dissolve cyanoacetic acid, HOBt, and DMAP in DCM or DMF at 0°C
- Add DCC or EDC·HCl and stir for 30 minutes
- Add 2-(trifluoromethyl)aniline and allow to warm to room temperature
- Stir for 12-16 hours
- Filter out DCU (if DCC was used)
- Wash with dilute acid, saturated NaHCO₃, and brine
- Purify by column chromatography
Z-Selective Condensation
To favor Z-stereochemistry in the condensation step:
Reagents:
- 2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq)
- 4-Methylbenzaldehyde (1.1 eq)
- TiCl₄ (0.5 eq)
- Pyridine (2.0 eq)
- THF as solvent
Procedure:
- Dissolve 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide in dry THF under inert atmosphere
- Cool to -78°C and add TiCl₄ dropwise
- Stir for 30 minutes and add pyridine
- Add 4-methylbenzaldehyde dropwise
- Gradually warm to -20°C over 3-4 hours
- Quench with saturated NH₄Cl solution
- Extract with ethyl acetate and purify
The use of titanium tetrachloride and low temperatures has been shown to favor Z-selectivity in similar condensation reactions of cyanoacetamides.
Comparative Analysis of Preparation Methods
Yield and Stereoselectivity Comparison
Table 2 presents a comparative analysis of the three preparation methods in terms of yield, stereoselectivity, and practical considerations:
| Method | Expected Yield (%) | Z/E Ratio | Scalability | Purification Complexity |
|---|---|---|---|---|
| Knoevenagel Condensation | 70-85 | 1:2 to 1:4* | High | Medium |
| Isoxazole Ring-Opening | 65-80 | >20:1 | Medium | Low |
| Direct Cyanoamide Formation | 75-90 | 3:1 to 8:1 | Medium | Medium |
*Before stereochemical enrichment procedures
Advantages and Limitations
Method 1: Knoevenagel Condensation
- Advantages: Simple reagents, well-established methodology, high overall yield
- Limitations: Typically favors E-isomer, requires additional isomerization step
Method 2: Isoxazole Ring-Opening
- Advantages: Excellent Z-stereoselectivity, well-established for similar compounds
- Limitations: More steps, requires handling of acid chlorides
Method 3: Direct Cyanoamide Formation
- Advantages: Good balance of yield and Z-selectivity, fewer steps
- Limitations: Requires careful temperature control, sensitive to moisture
Cost and Environmental Considerations
Table 3 outlines the cost and environmental impact factors for each method:
| Method | Reagent Cost | Solvent Usage | Waste Generated | Green Chemistry Score |
|---|---|---|---|---|
| Method 1 | Medium | Medium | Medium | 3/5 |
| Method 2 | High | High | High | 2/5 |
| Method 3 | Medium-High | Medium | Medium | 3/5 |
Characterization and Analysis
Analytical Methods for Confirmation
The successful synthesis of (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be confirmed using various analytical techniques:
Spectroscopic Analysis:
- ¹H NMR: Key signals include the olefinic proton, methyl group of the p-tolyl substituent, and aromatic protons
- ¹³C NMR: Characteristic peaks for the cyano carbon, carbonyl carbon, and olefinic carbons
- IR Spectroscopy: CN stretch (~2200 cm⁻¹), C=O stretch (~1670 cm⁻¹), C=C stretch (~1600 cm⁻¹)
- Mass Spectrometry: Molecular ion peak and fragmentation pattern
Confirmation of Z-Stereochemistry:
- NOE experiments in NMR spectroscopy
- X-ray crystallography (if crystalline)
- Comparison with authenticated standards
Purity Assessment
Table 4 provides recommended specifications for the final product:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Appearance | White to off-white solid | Visual |
| Chemical Purity | ≥98.0% | HPLC |
| Z-Isomer Content | ≥95.0% | HPLC or NMR |
| Residual Solvents | ICH Q3C limits | GC |
| Water Content | ≤0.5% | Karl Fischer |
| Melting Point | Range to be established | DSC |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and related compounds:
Key Structural and Functional Insights
In contrast, XCT790 () replaces the cyano with a thiadiazol-trifluoromethyl system, which may increase metabolic stability but reduce electrophilic reactivity .
Aromatic Substitutions :
- The 4-methylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability.
- The 4-methoxyphenyl analog () introduces a polar methoxy group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the methyl group .
The sulfonamido group in ’s compound increases polarity and hydrogen-bonding capacity, favoring interactions with polar residues .
Biological Activity
(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C16H14F3N3
- Molecular Weight : 325.29 g/mol
- CAS Number : 891359-61-8
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Schiff Base : Reacting 4-methylbenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a base.
- Cyanoethylation : The resulting Schiff base undergoes cyanoethylation using acrylonitrile under basic conditions to yield the final product.
The biological activity of this compound is attributed to its structural components:
- Cyano Group : Acts as an electrophile, potentially interacting with nucleophiles in biological systems.
- Trifluoromethyl Group : Enhances lipophilicity, improving membrane penetration and bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The findings revealed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| Compound (10 µM) | 250 | 150 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Cyanoacetamide, 4-methylbenzaldehyde, piperidine/EtOH, reflux | 65–70 | Recrystallization |
| 2 | 2-Trifluoromethylaniline, EDCI, DMAP, DCM, RT | 50–55 | Column chromatography |
Basic: How is the structural identity and purity of this compound verified in academic research?
- Spectroscopic techniques :
- NMR : H and C NMR confirm the Z-configuration via coupling constants ( Hz for α,β-unsaturated systems) and aryl substituent integration .
- IR : Stretching frequencies for nitrile (~2220 cm) and amide carbonyl (~1680 cm) groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] calculated for CHFNO: 381.1218) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Advanced: How do electronic and steric effects of substituents influence its biological activity?
The 4-methylphenyl and 2-trifluoromethylphenyl groups modulate activity through:
- Electron-withdrawing effects : The CF group enhances metabolic stability and influences binding affinity to hydrophobic pockets in target proteins .
- Steric hindrance : The methyl group on the phenyl ring may restrict rotational freedom, optimizing interactions with enzymes (e.g., kinase inhibitors) .
Methodology for SAR studies : - Synthesize analogs with halogen (Cl, F), methoxy, or nitro substituents.
- Compare IC values in enzyme inhibition assays (e.g., COX-2 or EGFR kinase) .
Q. Table 2: Example SAR Data
| Substituent (R) | COX-2 IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-CH | 12 ± 1.5 | 8.2 |
| 4-Cl | 8 ± 0.9 | 5.1 |
| 4-OCH | 25 ± 2.1 | 15.6 |
Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Replicate assays : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), assay buffers (pH 7.4 vs. 6.8), and incubation times .
- Control experiments : Use reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
- Metabolic stability : Test for compound degradation in cell media via LC-MS over 24 hours .
Basic: What factors influence the compound’s stability during storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the α,β-unsaturated system .
- Moisture : Desiccate to avoid hydrolysis of the nitrile or amide groups .
- pH : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent structural decomposition .
Advanced: What strategies are used to design derivatives with enhanced pharmacokinetic properties?
- Prodrug modification : Introduce ester groups at the amide nitrogen to improve oral bioavailability .
- Halogenation : Replace methyl with fluorine to enhance blood-brain barrier penetration .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to target proteins and optimize logP values .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., A549, HeLa) .
- Enzyme inhibition : Fluorescence-based assays for kinases (EGFR, VEGFR2) or cyclooxygenases .
- Antimicrobial activity : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
Advanced: How can computational methods guide the optimization of this compound?
- Molecular docking : Simulate binding poses in the ATP-binding pocket of EGFR (PDB ID: 1M17) to prioritize substituents .
- QSAR modeling : Use descriptors like molar refractivity and polar surface area to predict absorption .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG liability .
Q. Table 3: Computational Predictions
| Parameter | Predicted Value |
|---|---|
| logP | 3.8 |
| H-bond acceptors | 3 |
| CYP3A4 inhibition risk | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
